molecular formula C30H30N4O8S B2928595 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688060-53-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Cat. No.: B2928595
CAS No.: 688060-53-9
M. Wt: 606.65
InChI Key: SGESFNQABQOHAB-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a complex organic compound with a unique structure that combines various functional groups

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It can be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide involves multiple steps, starting from readily available precursors. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-[(4-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O8S/c1-39-24-10-7-19(14-25(24)40-2)11-12-31-28(35)4-3-13-33-29(36)22-15-26-27(42-18-41-26)16-23(22)32-30(33)43-17-20-5-8-21(9-6-20)34(37)38/h5-10,14-16H,3-4,11-13,17-18H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGESFNQABQOHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=C(C=C5)[N+](=O)[O-])OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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